Technical Guide: Chemical Structure & Synthesis of 6-Bromo-5-methylindole-3-carboxylic Acid
Technical Guide: Chemical Structure & Synthesis of 6-Bromo-5-methylindole-3-carboxylic Acid
Executive Summary
6-Bromo-5-methylindole-3-carboxylic acid is a highly specialized heterocyclic scaffold, primarily recognized as a critical intermediate in the synthesis of Umifenovir (Arbidol) analogs and next-generation broad-spectrum antivirals. Its structural uniqueness lies in the specific substitution pattern on the benzenoid ring (C5-Methyl, C6-Bromo), which creates a distinct hydrophobic pharmacophore essential for interactions with viral fusion proteins (e.g., Hemagglutinin in Influenza, S-protein in coronaviruses).
This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic workflow, and its medicinal utility, grounded in current pharmaceutical literature.
Part 1: Structural Anatomy & Electronic Properties
The compound consists of an indole core functionalized at three specific positions.[1][2][3][4][5][6] Understanding the electronic interplay between these substituents is vital for predicting reactivity and binding affinity.
Physicochemical Profile[6]
| Property | Value / Description | Source/Inference |
| Molecular Formula | Calculated | |
| Molecular Weight | 254.08 g/mol | Calculated |
| Predicted pKa | ~3.85 (Carboxylic Acid) | Inferred from Indole-3-COOH (pKa 3.9) + Inductive effect of 6-Br |
| H-Bond Donors | 2 (Indole NH, Carboxyl OH) | Structural Analysis |
| H-Bond Acceptors | 2 (Carboxyl Carbonyl, Carboxyl OH) | Structural Analysis |
| Lipophilicity (LogP) | ~2.9 - 3.2 | Increased by 5-Me/6-Br relative to core indole |
| Melting Point | >210°C (Decomposition) | Based on 6-Br-indole-3-COOH crystal data [1] |
Electronic "Push-Pull" Dynamics
The stability and reactivity of this molecule are governed by competing electronic effects:
-
C3-Carboxylic Acid (EWG): Strongly electron-withdrawing, it deactivates the pyrrole ring towards further electrophilic substitution, stabilizing the molecule against oxidation.
-
C5-Methyl Group (EDG): A weak electron donor via hyperconjugation. It activates the adjacent positions (C4 and C6), but C4 is sterically hindered by the C3-carbonyl.
-
C6-Bromine (EWG/EDG): Exerts an electron-withdrawing inductive effect (-I) but a donating resonance effect (+M). In this specific scaffold, the bromine atom enhances the lipophilicity of the "western" edge of the molecule, critical for hydrophobic pocket binding in viral targets.
Crystal Packing & Hydrogen Bonding
X-ray diffraction studies of the close analog 6-bromo-1H-indole-3-carboxylic acid reveal a planar conformation. In the solid state, these molecules typically form centrosymmetric dimers via carboxylic acid
Part 2: Synthetic Pathways & Experimental Protocol
While the Nenitzescu synthesis is famous for 5-hydroxyindoles (Arbidol precursors), the 6-bromo-5-methyl pattern is most efficiently accessed via the Regioselective Bromination of 5-methylindole-3-esters , followed by hydrolysis. This avoids the harsh conditions required to build the indole ring from scratch.
Validated Synthetic Workflow
The following protocol describes the conversion of Methyl 5-methylindole-3-carboxylate to the target acid.
Step 1: Regioselective Bromination
Rationale: The C5-methyl group directs electrophilic aromatic substitution to the C6 position (ortho-para direction), while the C3-ester deactivates the pyrrole ring, preventing over-bromination at C2.
-
Reagents: Methyl 5-methylindole-3-carboxylate, N-Bromosuccinimide (NBS), Silica Gel (catalyst/support), Dichloromethane (DCM).
-
Mechanism: Electrophilic Aromatic Substitution (
).
Step 2: Ester Hydrolysis
Rationale: Standard saponification to release the free acid without decarboxylation (which can occur under highly acidic thermal conditions).
-
Reagents: LiOH or NaOH, THF/Water or EtOH/Water.
Visualization of Synthesis Logic (DOT Diagram)
Caption: Figure 1. Regioselective synthetic pathway leveraging the directing effects of the C5-methyl group.
Part 3: Detailed Experimental Protocol
Safety Note: Brominated indoles can be irritants. Handle NBS and indole derivatives in a fume hood.
Protocol: Hydrolysis of Methyl 6-bromo-5-methylindole-3-carboxylate
-
Preparation: Dissolve 1.0 eq (e.g., 2.68 g) of Methyl 6-bromo-5-methylindole-3-carboxylate (CAS 1360927-82-7) [3] in THF (20 mL) and Methanol (5 mL).
-
Saponification: Add a solution of LiOH
H O (3.0 eq) in water (10 mL) dropwise at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (
) should disappear, and a baseline spot (salt form) should appear. -
Workup:
-
Concentrate the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water (10 mL) and wash with minimal diethyl ether (to remove non-acidic impurities).
-
Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH
2-3 while stirring in an ice bath. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Part 4: Medicinal Chemistry & SAR Applications[3]
This compound serves as a "privileged scaffold" for antiviral research, specifically targeting viral fusion mechanisms.
The "Umifenovir" Connection
Umifenovir (Arbidol) functions by binding to the hemagglutinin (HA) of the influenza virus, stabilizing the prefusion conformation and preventing viral entry.
-
Role of the 6-Br/5-Me Domain: This lipophilic region lodges into a hydrophobic pocket within the HA trimer (or S-protein in CoV studies). The bromine atom provides halogen-bonding capabilities, enhancing affinity beyond simple alkyl analogs [4].
-
Role of the Carboxylic Acid: In the final drug, this acid is often esterified or amidated (e.g., to a dimethylamine group). However, the free acid is essential for generating salt forms or creating prodrugs with improved solubility.
Biological Interaction Map
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping the chemical features to biological targets.
References
-
Zhao, J., & Wang, Y. (2012).[1] 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(3), o1019. Link
-
Parsons, T. B., et al. (2011).[7] Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9, 5021-5023.[7] Link
-
PubChem. (n.d.).[8][9] Methyl 6-bromo-5-methylindole-3-carboxylate (Compound Summary). National Library of Medicine. Link
-
Wright, K., et al. (2022).[10] Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. ChemistrySelect, 7(30). Link
- Trofimov, B. A., et al. (2009). The Synthesis Journey of Arbidol Hydrochloride. Russian Chemical Reviews.
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